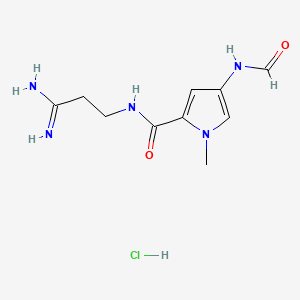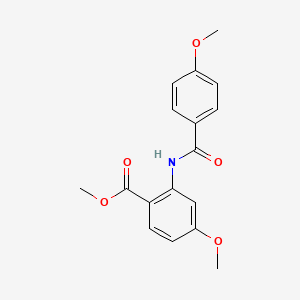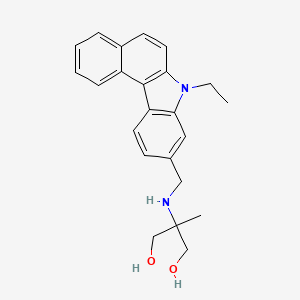
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine is a synthetic organic compound that belongs to the class of tyrosine derivatives This compound is characterized by the presence of a cyclohexanecarbonyl group attached to the nitrogen atom of the tyrosine backbone, along with methoxy and dimethyl substitutions on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine typically involves multiple steps:
Protection of the Amino Group: The amino group of tyrosine is first protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Introduction of the Cyclohexanecarbonyl Group: The protected tyrosine is then reacted with cyclohexanecarbonyl chloride in the presence of a base like triethylamine to introduce the cyclohexanecarbonyl group.
Methoxylation and Methylation: The aromatic ring is subsequently methoxylated and methylated using reagents such as methyl iodide and sodium hydride.
Deprotection: Finally, the protecting group is removed under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the aromatic ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of nitro, halo, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical products.
Wirkmechanismus
The mechanism of action of N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Cyclohexanecarbonyl)-tyrosine: Lacks the methoxy and dimethyl substitutions.
2-Methoxy-O,5-dimethyltyrosine: Lacks the cyclohexanecarbonyl group.
N-(Cyclohexanecarbonyl)-2-methoxytyrosine: Lacks the dimethyl substitution.
Uniqueness
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine is unique due to the combination of its cyclohexanecarbonyl, methoxy, and dimethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
| 7149-84-0 | |
Molekularformel |
C19H27NO5 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
2-(cyclohexanecarbonylamino)-3-(2,4-dimethoxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C19H27NO5/c1-12-9-14(17(25-3)11-16(12)24-2)10-15(19(22)23)20-18(21)13-7-5-4-6-8-13/h9,11,13,15H,4-8,10H2,1-3H3,(H,20,21)(H,22,23) |
InChI-Schlüssel |
KAKVMTZPZFILRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)OC)CC(C(=O)O)NC(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






